molecular formula C8H9N3O3 B1418940 5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1156167-68-8

5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1418940
CAS RN: 1156167-68-8
M. Wt: 195.18 g/mol
InChI Key: OXTYWNUUIMVAGL-UHFFFAOYSA-N
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Description

“5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular weight of “5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid” is 195.18 . Its IUPAC name is 5-oxo-1-(1H-pyrazol-4-yl)-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C8H9N3O3/c12-7-1-5(8(13)14)4-11(7)6-2-9-10-3-6/h2-3,5H,1,4H2,(H,9,10)(H,13,14) .

It is stored at room temperature . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis Methods

  • Convenient Synthesis Method : A study by Yakovenko et al. (2019) describes a convenient synthesis method for 5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid and related compounds. This synthesis involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid or cyanoacetic acid in the presence of pyrrolidine, leading to the formation of various 5-oxo pyrrolidine derivatives (Yakovenko et al., 2019).

Spectroscopic and Quantum Mechanical Study

  • Spectroscopic Properties : Devi et al. (2020) conducted a study on the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a related compound. This research utilized FT-IR, NMR, UV techniques, and quantum chemical methods, providing valuable insights into the molecular structure and properties of these types of compounds (Devi et al., 2020).

Biological Activity Prediction

  • Biological Activity Analysis : Research by Kharchenko et al. (2008) on 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, which are derived from 5-oxopyrrolidine-3-carboxylic acids, included a prediction of their biological activity. This study highlights the potential of these compounds in medicinal chemistry and their possible applications in drug discovery (Kharchenko et al., 2008).

Antimicrobial Activity

  • Antibacterial Potential : A study by Devi et al. (2018) synthesized various derivatives of 5-oxo-1-phenyl-4-(substituted methyl)pyrrolidine-3-carboxylic acid and evaluated their antibacterial properties. This research is significant in understanding the antimicrobial potential of these compounds (Devi et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid” are not available in the searched resources, pyrrolidine compounds are of great interest in drug discovery due to their versatility . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7-1-5(8(13)14)4-11(7)6-2-9-10-3-6/h2-3,5H,1,4H2,(H,9,10)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYWNUUIMVAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CNN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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